Cas no 1428141-38-1 (Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate)

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate 化学的及び物理的性質
名前と識別子
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- methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate
- T6030
- 4-pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester
- Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate
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- MDL: MFCD27937045
- インチ: 1S/C8H12N2O4/c1-5(11)10-4-6(8(13)9-10)3-7(12)14-2/h6H,3-4H2,1-2H3,(H,9,13)
- InChIKey: JOTGJCFQVOQGEK-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC(=O)OC)CN(C(C)=O)N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 277
- トポロジー分子極性表面積: 75.7
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M134750-500mg |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |
1428141-38-1 | 500mg |
$ 450.00 | 2022-06-04 | ||
abcr | AB416610-5g |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate; . |
1428141-38-1 | 5g |
€877.00 | 2025-02-14 | ||
Ambeed | A771824-1g |
MEthyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |
1428141-38-1 | 95% | 1g |
$267.0 | 2024-04-23 | |
abcr | AB416610-1 g |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |
1428141-38-1 | 1g |
€322.50 | 2023-04-24 | ||
abcr | AB416610-500mg |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate; . |
1428141-38-1 | 500mg |
€269.00 | 2025-02-14 | ||
TRC | M134750-250mg |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |
1428141-38-1 | 250mg |
$ 275.00 | 2022-06-04 | ||
A2B Chem LLC | AI35317-500mg |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |
1428141-38-1 | >95% | 500mg |
$467.00 | 2024-04-20 | |
abcr | AB416610-5 g |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |
1428141-38-1 | 5g |
€907.00 | 2023-04-24 | ||
TRC | M134750-1000mg |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |
1428141-38-1 | 1g |
$ 720.00 | 2022-06-04 | ||
abcr | AB416610-500 mg |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |
1428141-38-1 | 500MG |
€254.60 | 2023-02-03 |
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetateに関する追加情報
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate: A Comprehensive Overview
Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate, with the CAS number 1428141-38-1, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrazolidinones, which are known for their versatile applications in drug design and synthesis. The structure of this compound is characterized by a pyrazolidinone ring system with specific substituents that confer unique chemical and biological properties.
The pyrazolidinone moiety in Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate plays a crucial role in its reactivity and functionality. Pyrazolidinones are five-membered heterocycles containing two nitrogen atoms and a ketone group, making them highly versatile for various chemical transformations. The acetyl groups attached to the nitrogen atoms further enhance the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate as a building block in the development of bioactive molecules. Researchers have explored its role in the synthesis of antibiotics, antiviral agents, and anticancer drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer cell proliferation.
The synthesis of Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate typically involves multi-step processes, including condensation reactions and acetylation. These methods have been optimized to ensure high yields and purity, which are critical for its application in advanced chemical research. The compound's ability to undergo various functional group transformations makes it an ideal candidate for exploring novel chemical pathways.
In terms of applications, Methyl (1-acetyl-3 oxopyrazolidin 4 yl) acetate has found utility in both academic and industrial settings. Its use as an intermediate in drug discovery programs underscores its importance in modern pharmaceutical research. Additionally, its structural flexibility allows for modifications that can tailor its properties for specific therapeutic applications.
From an environmental perspective, the handling and disposal of Methyl (1 acetyl 3 oxopyrazolidin 4 yl) acetate must adhere to standard laboratory safety protocols. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and minimize environmental impact.
In conclusion, Methyl (1 acetyl 3 oxopyrazolidin 4 yl) acetate stands as a testament to the ingenuity of organic chemistry. Its unique structure, coupled with its diverse applications, positions it as a key player in the development of innovative chemical compounds. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is likely to grow further.
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